6H-Dibenzo(b,d)pyran-1-ol, 7,8,9,10-tetrahydro-3-(5-(p-fluorophenyl)-1-methylpentyl)-6,6,9-trimethyl-

Description

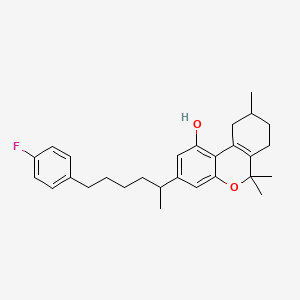

The compound 6H-Dibenzo(b,d)pyran-1-ol, 7,8,9,10-tetrahydro-3-(5-(p-fluorophenyl)-1-methylpentyl)-6,6,9-trimethyl- is a synthetic dibenzopyran derivative structurally related to cannabinoids such as Δ⁹-tetrahydrocannabinol (Δ⁹-THC). Its core structure comprises a dibenzopyran ring system with a hydroxyl group at position 1, methyl groups at positions 6, 6, and 9, and a substituted pentyl chain at position 3. The unique substituent—5-(p-fluorophenyl)-1-methylpentyl—distinguishes it from classical cannabinoids, introducing a fluorinated aromatic moiety that likely enhances lipophilicity and metabolic stability .

The fluorine atom in the p-fluorophenyl group may modulate interactions with cannabinoid receptors (CB1/CB2) or cytochrome P450 enzymes, warranting further investigation .

Properties

CAS No. |

54540-62-4 |

|---|---|

Molecular Formula |

C28H35FO2 |

Molecular Weight |

422.6 g/mol |

IUPAC Name |

3-[6-(4-fluorophenyl)hexan-2-yl]-6,6,9-trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol |

InChI |

InChI=1S/C28H35FO2/c1-18-9-14-24-23(15-18)27-25(30)16-21(17-26(27)31-28(24,3)4)19(2)7-5-6-8-20-10-12-22(29)13-11-20/h10-13,16-19,30H,5-9,14-15H2,1-4H3 |

InChI Key |

XWOGQWGVFZPMTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)CCCCC4=CC=C(C=C4)F)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Dibenzo[b,d]pyran Core

The dibenzo[b,d]pyran core is typically synthesized through cyclization reactions involving appropriately substituted phenolic precursors and alkenyl or alkynyl side chains. Common strategies include:

- Friedel-Crafts alkylation or acylation to install alkyl substituents on aromatic rings followed by intramolecular cyclization.

- Phenol-alkylation using halogenated side chains to form the chromene ring.

- Use of acid or base catalysis to promote ring closure and formation of the pyran ring.

The tetrahydro substitution (7,8,9,10 positions) is introduced by selective hydrogenation or by starting from partially saturated precursors.

Introduction of the 5-(p-Fluorophenyl)-1-methylpentyl Side Chain

The side chain containing the p-fluorophenyl group is synthesized separately, often by:

- Preparing the 5-(p-fluorophenyl)-1-methylpentyl bromide or similar halide derivative.

- Performing nucleophilic substitution or coupling reactions with the dibenzo[b,d]pyran core precursor at the 3-position.

This step requires careful control to maintain stereochemistry, as the side chain is chiral at the 1-methylpentyl position. Methods such as asymmetric synthesis or chiral resolution may be employed.

Final Hydroxylation and Functional Group Adjustments

The phenolic hydroxyl group at the 1-position is either preserved from the phenolic precursor or introduced by:

- Selective deprotection if protected during synthesis.

- Oxidation/reduction steps to adjust oxidation states on the aromatic ring.

Acetylation or silylation derivatives of the hydroxyl group have been reported for intermediate stabilization during synthesis.

Research Discoveries and Synthetic Optimization

- Studies have demonstrated that the stereochemistry at the 3-position side chain significantly affects biological activity, prompting the development of stereoselective synthetic routes.

- Modifications of the p-fluorophenyl substituent have been explored to improve pharmacological profiles.

- Advances in catalytic hydrogenation techniques have enabled more efficient tetrahydro ring formation with higher yields and selectivity.

- Protective group strategies such as trimethylsilyl ethers have been used to stabilize intermediates and facilitate purification.

Data Table Summarizing Preparation Aspects

| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Phenol alkylation & cyclization | Phenolic precursor, alkyl halide, acid catalyst | Formation of dibenzo[b,d]pyran core |

| 2 | Side chain synthesis | p-fluorophenyl bromide derivative, chiral catalyst | Preparation of chiral 5-(p-fluorophenyl)-1-methylpentyl side chain |

| 3 | Coupling | Nucleophilic substitution or cross-coupling | Attachment of side chain at 3-position |

| 4 | Hydrogenation | Pd/C or other hydrogenation catalysts | Introduction of 7,8,9,10-tetrahydro substitution |

| 5 | Hydroxyl protection/deprotection | Silylation or acetylation reagents | Phenolic hydroxyl group protection or liberation |

Chemical Reactions Analysis

Types of Reactions

7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1-methylpentyl]-6,6,9-trimethyl-6h-dibenzo[b,d]pyran-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, 7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1-methylpentyl]-6,6,9-trimethyl-6h-dibenzo[b,d]pyran-1-ol can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential effects on cellular processes and pathways. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, 7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1-methylpentyl]-6,6,9-trimethyl-6h-dibenzo[b,d]pyran-1-ol may be investigated for its pharmacological properties. This includes its potential as an anti-inflammatory, analgesic, or anticancer agent.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1-methylpentyl]-6,6,9-trimethyl-6h-dibenzo[b,d]pyran-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Structural Differences and Implications

Substituent Chain Length and Branching :

- The target compound’s 5-(p-fluorophenyl)-1-methylpentyl chain introduces steric bulk and aromaticity compared to Δ⁹-THC’s linear pentyl group. This modification may alter receptor-binding kinetics or selectivity .

- DMHP’s 1,2-dimethylheptyl substituent, a branched alkyl chain, enhances hypolipidemic activity by rigidifying the molecule, as seen in clofibrate analogs .

Fluorination :

- The p-fluorophenyl group in the target compound likely increases lipophilicity and resistance to oxidative metabolism, similar to fluorinated pharmaceuticals (e.g., fluoxetine) .

Stereochemistry: Stereoisomerism significantly impacts cannabinoid activity. For example, (6aR,10aR)-Δ⁹-THC is psychoactive, whereas (6aS,10aS)-Δ⁹-THC is less potent . The target compound’s stereochemistry (unreported in evidence) may similarly dictate efficacy.

Pharmacological and Metabolic Comparisons

- Δ⁹-THC : Binds CB1 receptors with high affinity (Ki ≈ 10 nM), producing psychoactive effects. Metabolized via CYP2C9/3A4 to 11-OH-THC, a potent metabolite .

- DMHP : Demonstrates hypolipidemic activity by reducing plasma cholesterol and triglycerides, likely via PPAR-α modulation .

- Target Compound : The fluorophenyl group may enhance CB1/CB2 affinity or alter metabolic pathways, though in vitro/in vivo data are needed.

Biological Activity

6H-Dibenzo(b,d)pyran-1-ol, 7,8,9,10-tetrahydro-3-(5-(p-fluorophenyl)-1-methylpentyl)-6,6,9-trimethyl- is a complex organic compound belonging to the dibenzopyran class. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by a dibenzo[b,d]pyran core with various substituents, suggests a range of possible interactions with biological macromolecules.

Chemical Structure and Properties

- Molecular Formula : C28H35FO2

- Molecular Weight : Approximately 366.53 g/mol

- Key Structural Features :

- Dibenzo[b,d]pyran core

- p-Fluorophenyl substituent

- Branched pentyl chain

The presence of the hydroxyl group and double bonds in the dibenzopyran structure enhances its reactivity and interaction potential with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzymes : Modulates enzyme activity which can lead to altered metabolic pathways.

- Receptors : Interacts with specific receptors, potentially influencing signaling pathways.

- Ion Channels : May affect ion channel activity, impacting cellular excitability and neurotransmission.

The exact mechanisms depend on the specific biological context and application.

Antinociceptive and Anti-inflammatory Effects

Research indicates that compounds similar to 6H-Dibenzo(b,d)pyran-1-ol exhibit significant antinociceptive (pain-relieving) and anti-inflammatory properties. These effects are believed to be mediated through:

- Inhibition of pro-inflammatory cytokines

- Modulation of pain pathways in the central nervous system

For example, studies have shown that certain dibenzopyran derivatives can inhibit tumor necrosis factor-alpha (TNF-α) production in macrophages .

Anticancer Properties

The compound's structural analogs have demonstrated anticancer activity in various studies. Key findings include:

| Study | Compound | Observed Effect |

|---|---|---|

| Dibenzo[b,f]oxepine derivatives | Inhibition of breast cancer cell proliferation | |

| Various dibenzopyran derivatives | Induction of apoptosis in cancer cells |

These studies suggest that 6H-Dibenzo(b,d)pyran-1-ol may also possess similar anticancer properties due to its structural characteristics.

Neuroprotective Effects

Preliminary research indicates potential neuroprotective effects associated with this compound. It may exert protective actions against neurodegenerative conditions by:

- Reducing oxidative stress

- Inhibiting apoptotic pathways in neuronal cells

Case Studies and Research Findings

Several studies have explored the biological activities of dibenzopyran derivatives:

- Anticancer Activity : A study reported that a related compound significantly inhibited cell growth in human breast cancer cell lines (MDA-MB-231) through apoptosis induction .

- Anti-inflammatory Activity : Another study demonstrated that certain dibenzopyran derivatives reduced TNF-α levels in RAW264.7 macrophages, highlighting their potential in treating inflammatory diseases .

- Neuroprotective Studies : Research on related compounds indicated a decrease in neuronal cell death under oxidative stress conditions, suggesting a protective role against neurodegeneration .

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

The compound contains a dibenzopyran core with a p-fluorophenylalkyl side chain and multiple methyl groups. The stereochemistry (e.g., 6aR,10aR configuration in analogs like perrottetinene ) and substituent positions (e.g., 3-(5-(p-fluorophenyl)-1-methylpentyl)) are critical for interactions with biological targets. Methodological approaches include:

Q. How can researchers verify the purity of synthesized batches of this compound?

Purity assessment requires orthogonal techniques:

Q. What synthetic routes are reported for similar dibenzopyran derivatives?

Common strategies include:

- Cyclization reactions of phenolic precursors with alkylating agents under acidic conditions .

- Pd-catalyzed cross-coupling for introducing aryl/alkyl groups (analogous to methods in ).

- Chiral resolution to isolate enantiomers, critical for studying stereospecific bioactivity .

Advanced Research Questions

Q. How does the p-fluorophenyl substituent affect the compound’s binding affinity to cannabinoid receptors compared to non-fluorinated analogs?

The p-fluorophenyl group enhances lipophilicity and electron-withdrawing effects, potentially altering receptor interactions. Methodological approaches:

Q. What experimental strategies resolve contradictions in reported pharmacological data for this compound?

Discrepancies may arise from variations in stereochemical purity or assay conditions. Solutions include:

Q. How can researchers optimize the compound’s metabolic stability for in vivo studies?

Strategies involve:

- Isotope labeling (e.g., deuterium at labile positions) to track metabolic pathways.

- Liver microsome assays to identify oxidation hotspots (e.g., benzylic C-H bonds in the pentyl chain).

- Structural modifications (e.g., methyl groups at 6,6,9 positions) to sterically hinder enzymatic degradation .

Data Contradiction Analysis

Q. Why do different studies report varying potency for this compound in cannabinoid receptor assays?

Potential factors include:

- Receptor subtype selectivity : CB1 vs. CB2 receptor ratios in test systems.

- Solvent effects : Use of DMSO vs. ethanol, which may alter compound aggregation.

- Allosteric modulation : Fluorine’s role in non-competitive binding modes .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.